7-Fluoro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline
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Overview
Description
7-Fluoro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of 4-fluoroaniline to obtain 4-fluoro-2-nitroaniline.
Reduction: The reduction of 4-fluoro-2-nitroaniline to 4-fluoro-2-aminophenyl.
Cyclization: The cyclization of 4-fluoro-2-aminophenyl with 4-methylquinoline to form the quinoline core.
Piperazine Substitution: The substitution of the quinoline core with 4-(4-nitrophenyl)piperazine under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to DNA: The quinoline core can intercalate into DNA, disrupting its function and leading to cell death.
Inhibit Enzymes: The compound can inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and repair.
Modulate Receptors: The piperazine moiety can interact with various receptors in the body, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-methylquinoline: Lacks the piperazine and nitrophenyl groups, resulting in different biological activities.
4-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline: Similar structure but without the fluorine atom, leading to differences in reactivity and potency.
7-Fluoro-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline: Similar structure but with a different substitution pattern, affecting its chemical and biological properties.
Uniqueness
7-Fluoro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline is unique due to the presence of both the fluorine atom and the nitrophenyl-piperazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
7-fluoro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c1-14-12-20(22-19-13-15(21)2-7-18(14)19)24-10-8-23(9-11-24)16-3-5-17(6-4-16)25(26)27/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGRNPMHSSRXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)F)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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